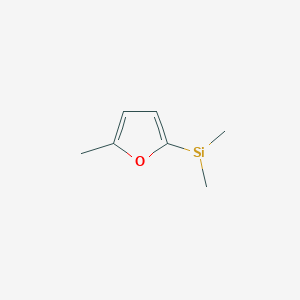
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methylbenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process involves the following steps:
Esterification: The starting material, 4-hydroxy-2-methylbenzoic acid, is esterified to form the corresponding ester.
Chlorination: The ester is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.
Hydrolysis: The chlorinated ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, often involving the use of automated systems to control reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Products include 3,5-Dichloro-4-oxo-2-methylbenzoic acid or 3,5-Dichloro-4-carboxy-2-methylbenzoic acid.
Reduction: Products include 3,5-Dichloro-4-hydroxy-2-methylbenzene or 3,5-Dichloro-2-methylbenzoic acid.
Substitution: Products vary depending on the nucleophile used, such as 3,5-Dichloro-4-alkoxy-2-methylbenzoic acid.
科学研究应用
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but lacks the methyl group.
3,5-Dichloro-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine atoms and a hydroxyl group allows for a wide range of chemical modifications and applications.
属性
CAS 编号 |
13481-69-1 |
|---|---|
分子式 |
C8H6Cl2O3 |
分子量 |
221.03 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,11H,1H3,(H,12,13) |
InChI 键 |
QAPPKIJGVCMOCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1C(=O)O)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)






![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
![benzyl N-[3-tert-butyl-6-[2-(1-hydroxypropan-2-ylamino)-2-oxoethyl]-5,12-dioxo-1-oxa-4-azacyclododec-8-en-11-yl]carbamate](/img/structure/B14727823.png)
